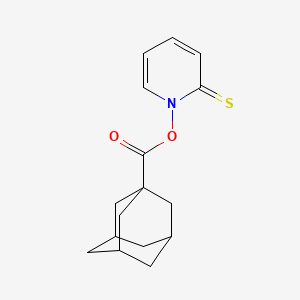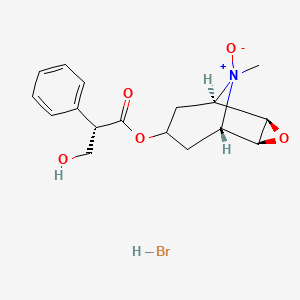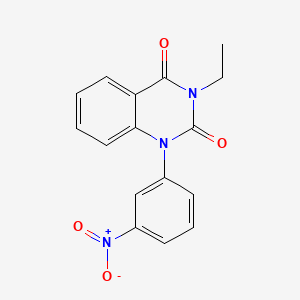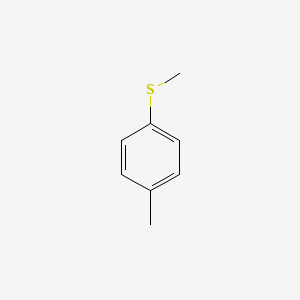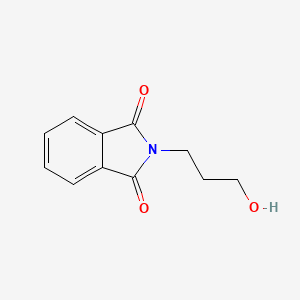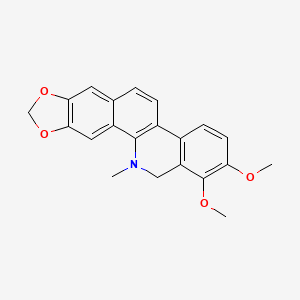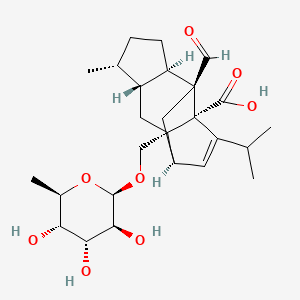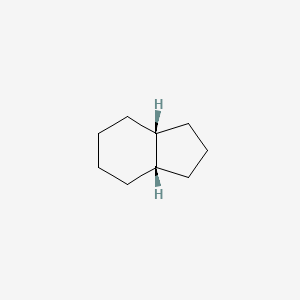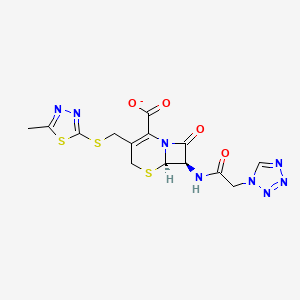
Cefazolin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazolin(1-) is a cephalosporin carboxylic acid anion having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups, formed by proton loss from the carboxy group of cefazolin. It is a conjugate base of a cefazolin.
Applications De Recherche Scientifique
Embryotoxicity and Developmental Toxicity Studies : Cefazolin sodium impurities have been studied for embryotoxicity, cardiotoxicity, and neurotoxicity in zebrafish embryos and larvae. Notably, different impurities in cefazolin sodium have distinct effects on embryo deformities, motor nerve function, and cardiac effects (Chen et al., 2017).
Drug Delivery Systems : Cefazolin-loaded mesoporous silicon microparticles have been developed to provide a sustained bactericidal effect against Staphylococcus aureus, particularly in the context of orthopedic surgery. This system allows for continuous release of cefazolin over several days, potentially reducing antibiotic resistance and minimizing cytotoxic effects (Yazdi et al., 2014).
Pharmacokinetic Studies : Studies on cefazolin's pharmacokinetics have been conducted in various settings, such as during pregnancy and in neonates. These studies help optimize dosing regimens in specific populations, considering factors like body weight and renal function (De Cock et al., 2014), (Allegaert et al., 2009).
Prophylactic Use in Surgery : Cefazolin has been evaluated for its effectiveness in reducing infections in patients undergoing various types of surgery, such as head and neck cancer surgery (Becker & Parell, 1979), and liver surgery (Lagneau et al., 2005).
Antibiotic Prophylaxis : Its use in prophylaxis for procedures like percutaneous endoscopic gastrostomy has been studied, showing a significant reduction in peristomal wound infection (Jain et al., 1987).
Treatment of Specific Infections : Cefazolin has been evaluated for treating specific infections, such as bacterial endocarditis and bacteremia, showcasing its efficacy and safety (Reinarz et al., 1973).
Propriétés
Formule moléculaire |
C14H13N8O4S3- |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1 |
Clé InChI |
MLYYVTUWGNIJIB-BXKDBHETSA-M |
SMILES isomérique |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |
SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |
SMILES canonique |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




